| 
                                                             REACTION_CXSMILES 
                                                         | 
                                                        
                                                             I[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Br-].[CH:11]1([Zn+])[CH2:14][CH2:13][CH2:12]1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.O1CCCC1>[CH:11]1([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[CH2:14][CH2:13][CH2:12]1 |f:1.2,^1:18,37| 
                                                         | 
                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    500 mg                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    IC1=CC=C(C=O)C=C1                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            
                                                                                 
                                                                                    
                                                                                                                                                                            cyclobutylzinc bromide                                                                                                                                                                     
                                                                             | 
                                                                        
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    6.46 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    [Br-].C1(CCC1)[Zn+]                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    75.6 mg                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    catalyst                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            
                                                                                 
                                                                                    
                                                                                                                                                                            copper(I) iodide                                                                                                                                                                     
                                                                             | 
                                                                        
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    24.6 mg                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    catalyst                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    [Cu]I                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    10 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    solvent                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    O1CCCC1                                                                                 
                                                                             | 
                                                                        
| 
                                                                             Control Type 
                                                                         | 
                                                                        
                                                                             
                                                                                UNSPECIFIED                                                                             
                                                                         | 
                                                                    
| 
                                                                             Setpoint 
                                                                         | 
                                                                        
                                                                             
                                                                                60 °C                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the mixture was stirred in a sealed tube at 60° C. for 14 hours                                                                             
                                                                         | 
                                                                    
| 
                                                                             Rate 
                                                                         | 
                                                                        
                                                                             
                                                                                UNSPECIFIED                                                                             
                                                                         | 
                                                                    
| 
                                                                             RPM 
                                                                         | 
                                                                        
                                                                             
                                                                                0                                                                             
                                                                         | 
                                                                    
| 
                                                                         Conditions are dynamic 
                                                                     | 
                                                                    
                                                                         
                                                                            1                                                                         
                                                                     | 
                                                                
| 
                                                                         Details 
                                                                     | 
                                                                    
                                                                         
                                                                            See reaction.notes.procedure_details.                                                                         
                                                                     | 
                                                                
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                ADDITION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                was added                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                TEMPERATURE                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                After cooling to room temperature                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the precipitate was removed by filtration through Celite (registered trademark)                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CONCENTRATION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                The filtrate was concentrated under reduced pressure                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                purified by silica gel column chromatography (n-hexane:ethyl acetate=98:2-90:10)                                                                             
                                                                         | 
                                                                    
Reaction Time  | 
                                                                        14 h | 
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    product                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C1(CCC1)C1=CC=C(C=O)C=C1                                                                                 
                                                                             | 
                                                                        
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 225 mg | 
| 
                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |